N-(2,5-Dimethoxyphenyl)-3-nitropyridin-2-amine
Description
N-(2,5-Dimethoxyphenyl)-3-nitropyridin-2-amine: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a nitro group and an amine group, which is further substituted with a 2,5-dimethoxyphenyl group
Properties
CAS No. |
61963-65-3 |
|---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-nitropyridin-2-amine |
InChI |
InChI=1S/C13H13N3O4/c1-19-9-5-6-12(20-2)10(8-9)15-13-11(16(17)18)4-3-7-14-13/h3-8H,1-2H3,(H,14,15) |
InChI Key |
QRXGVVARWBRNNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dimethoxyphenyl)-3-nitropyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 2-chloro-3-nitropyridine with 2,5-dimethoxyphenyl boronic acid under the influence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-Dimethoxyphenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: N-(2,5-Dimethoxyphenyl)-3-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-3-nitropyridin-2-amine largely depends on its interaction with biological targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating them. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with a similar methoxy-substituted phenyl ring.
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: Another compound with a 2,5-dimethoxyphenyl group, used in organic electronics.
Uniqueness: N-(2,5-Dimethoxyphenyl)-3-nitropyridin-2-amine is unique due to its combination of a nitro group and a dimethoxyphenyl-substituted pyridine ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
